(2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-6-7-14(18)12(9-11)15(19)8-5-10-3-1-2-4-13(10)17/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPVYYOXLHKNCE-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2,5-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
This reaction is central to synthesizing the compound. A base-catalyzed condensation between 2-chlorobenzaldehyde and 1-(2,5-dichlorophenyl)ethanone forms the α,β-unsaturated ketone backbone:
text2-Chlorobenzaldehyde + 1-(2,5-Dichlorophenyl)ethanone → (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one + H₂O
Conditions : Methanol solvent, NaOH catalyst, room temperature, 4-hour reaction time. Yield: ~85–92% .
Nucleophilic Additions
The α,β-unsaturated carbonyl system undergoes Michael additions. For example:
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Grignard Reagents : Add to the β-carbon, forming tertiary alcohols.
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Thiols : Yield thioether derivatives via conjugate addition .
Cycloadditions
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Diels-Alder Reactions : The enone acts as a dienophile, reacting with dienes (e.g., cyclopentadiene) to form six-membered rings.
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1,3-Dipolar Cycloadditions : Reacts with nitrones to generate isoxazolidine derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group substitutions. For example:
textThis compound + Arylboronic Acid → Biaryl-substituted enone
Catalyst : Pd(PPh₃)₄; Yield : 70–80% .
Comparative Reactivity of Structural Analogs
Key Trends :
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Electron-withdrawing groups (e.g., Cl) increase electrophilicity, accelerating nucleophilic additions.
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Bulky aryl groups (e.g., biphenyl) reduce reaction rates due to steric hindrance .
Electronic Effects
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The carbonyl group polarizes the C=C bond, making the β-carbon susceptible to nucleophilic attack.
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Chlorine atoms on the phenyl rings withdraw electron density, further activating the enone system .
Steric Considerations
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Ortho-substituted chlorines on the phenyl rings introduce steric hindrance, limiting access to the reactive sites in cross-coupling reactions .
Stability and Handling
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Light Sensitivity : Degrades under UV light; store in amber vials.
This compound’s reactivity profile underscores its utility in synthesizing complex molecules for pharmaceutical and materials science applications. Further studies could explore its catalytic asymmetric transformations.
Scientific Research Applications
Biological Activities
Chalcones are known for their wide range of biological activities, including:
- Antimicrobial Properties : Studies have shown that chalcones exhibit significant antibacterial and antifungal activities. For instance, (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
- Antioxidant Activity : The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases .
- Anti-inflammatory Effects : Research indicates that chalcones can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The specific compound has shown promise in reducing inflammation markers in vitro .
Cardiovascular Health
Chalcones have been investigated for their effects on cardiovascular health. They may stabilize vascular walls and exhibit vasodilatory effects, which could be beneficial in managing conditions like hypertension. The compound's ability to modulate vascular smooth muscle function is currently under research .
Cancer Treatment
The anticancer potential of chalcones has been a focal point in recent studies. This compound shows cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. This makes it a candidate for further development as an anticancer agent .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under basic conditions. A common method includes the reaction of 2-chlorobenzaldehyde with 1-(2,5-dichlorophenyl)ethanone in the presence of sodium hydroxide .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one and its derivatives often involves interaction with cellular targets such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular functions, leading to the observed biological effects.
Comparison with Similar Compounds
Key structural features :
- Enone bridge: The C=C–C(=O)–C moiety facilitates conjugation, stabilizing the molecule and enabling π-π stacking in crystal lattices.
- Chlorine substituents : The 2-chlorophenyl and 2,5-dichlorophenyl groups introduce steric bulk and electron-withdrawing effects, affecting molecular planarity and intermolecular interactions .
Structural Comparison with Analogous Chalcones
Substituent Variations and Dihedral Angles
The substituents on aromatic rings significantly alter molecular geometry and packing. Comparisons with structurally similar chalcones are summarized in Table 1 :
- Dihedral angles: The target compound exhibits a dihedral angle of 9.69° between its aromatic rings, indicating moderate non-planarity due to steric repulsion between chlorine atoms . In contrast, fluorophenyl analogs show broader dihedral ranges (7.14°–56.26°), reflecting greater conformational flexibility .
- Heterocyclic vs. phenyl rings : Replacement of a phenyl ring with thiophene (e.g., in ) reduces planarity and alters electronic properties, impacting crystal packing and bioactivity.
Crystallographic and Hirshfeld Surface Analysis
Hirshfeld surface analyses reveal differences in intermolecular interactions:
- Chlorine interactions : The target compound exhibits Cl···Cl (3.34 Å) and Cl···H contacts (2.83 Å), contributing to dense crystal packing .
- Fluorine analogs : Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one show F···H interactions (2.59 Å), which are weaker than Cl···Cl contacts, leading to less rigid lattices .
Antimicrobial and Antifungal Properties
Table 2 compares activities:
- Chlorophenyl vs. methoxyphenyl : Methoxy-substituted chalcones (e.g., C7 and C8 in ) show superior antioxidant activity (DPPH scavenging >80%) but weaker antimicrobial effects compared to chlorinated analogs.
- Heterocyclic moieties : Thiophene- or pyrrole-containing chalcones (e.g., ) exhibit enhanced antifungal activity, likely due to improved membrane penetration.
Radioprotective and Enzyme Modulation
Chalcones like (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one reduce lipid peroxidation (TBARS levels) in E. coli under gamma radiation, with chlorinated derivatives showing moderate effects .
Biological Activity
The compound (2E)-3-(2-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one , also known as a chalcone derivative, is notable for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly in the context of anticancer activity and other pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a melting point range of 352–363 K. The structure consists of two aromatic rings (2,5-dichlorophenyl and 2-chlorophenyl) linked through a prop-2-en-1-one moiety. The dihedral angle between the aromatic rings is approximately 9.69°, indicating a nearly planar structure conducive to π–π interactions, which are crucial for its biological activity .
Synthesis Methodology
The synthesis of this chalcone involves the condensation of 1-(2,5-dichlorothiophen-3-yl)ethanone with 2-chlorobenzaldehyde in the presence of a catalytic amount of NaOH in methanol. The reaction proceeds under vigorous stirring for about four hours, followed by recrystallization to obtain the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Chalcones exhibit significant cytotoxicity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study assessing the biological activity against human non-small cell lung cancer (A549) cells, certain chalcone derivatives demonstrated IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil. Although specific data for this compound was not detailed in this study, the general trend indicates that similar compounds within this class possess substantial anticancer properties .
The biological activity of chalcones is attributed to several mechanisms:
- Inhibition of Cell Growth : Chalcones disrupt key signaling pathways involved in cell cycle progression.
- Induction of Apoptosis : They activate caspase-dependent pathways leading to programmed cell death.
- Antioxidant Activity : Chalcones can scavenge reactive oxygen species (ROS), reducing oxidative stress within cells .
Other Pharmacological Activities
Chalcones are also recognized for various other biological activities:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Anti-inflammatory : Reducing inflammation through modulation of inflammatory mediators.
- Antiviral : Showing efficacy against certain viral infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related chalcone derivatives.
Q & A
Basic Research Questions
Q. How is (2E)-3-(2-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one synthesized, and what methods confirm its structural integrity?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehyde derivatives under basic conditions. Structural confirmation involves:
- Spectroscopic techniques : IR (C=O stretch ~1670 cm⁻¹), ¹H NMR (vinyl proton at δ ~7.5–8.0 ppm, doublet with J ≈ 15–16 Hz for trans-configuration) .
- Single-crystal XRD : Provides bond lengths (e.g., C=O ~1.22 Å), angles (e.g., C-C=O ~120°), and confirms the E-configuration .
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H]⁺ observed at m/z 353.9534 for C₁₅H₉Cl₃O) .
Q. Why is the E-configuration predominant in this chalcone derivative, and how is it experimentally verified?
- Methodology : The E-configuration is stabilized by conjugation between the carbonyl and vinyl groups. Verification methods include:
- XRD analysis : Direct visualization of the planar geometry and dihedral angles (e.g., 178.5° between aromatic rings) .
- UV-Vis spectroscopy : λmax ~350 nm correlates with extended conjugation in the E-isomer .
- DFT calculations : Theoretical bond angles and energies align with experimental XRD data (RMSD < 0.05 Å) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,5-dichloro vs. 2,6-dichloro) influence crystallographic packing and intermolecular interactions?
- Methodology : Compare crystal structures of analogs:
- Packing diagrams : 2,5-Dichloro derivatives exhibit π-π stacking (3.8 Å interplanar distance) and C–Cl···Cl halogen bonding (3.4 Å), while 2,6-substitution disrupts symmetry, leading to weaker van der Waals interactions .
- Space group variations : P1 (triclinic) vs. Pbca (orthorhombic) systems reflect substituent-driven lattice distortions .
Q. What computational strategies validate experimental data for this compound’s electronic properties?
- Methodology :
- DFT at B3LYP/6-311++G(d,p) : Calculates HOMO-LUMO gaps (~4.2 eV), electrophilicity index (~1.8 eV), and Mulliken charges (e.g., -0.32 e on carbonyl oxygen) .
- TD-DFT : Predicts UV-Vis spectra (error < 5 nm vs. experimental λmax) .
- Electrostatic potential maps : Highlight nucleophilic regions (chlorine substituents) for reactivity studies .
Q. How can crystallographic data resolve contradictions in reported bond angles or torsion angles across similar chalcones?
- Methodology :
- Statistical analysis : Compare mean bond angles (e.g., C–C=O: 120.5° ± 1.5° across 10 structures) .
- Temperature-dependent studies : Lattice thermal motion (ADP analysis) at 100 K vs. 298 K accounts for angle variations (e.g., β angle shifts ~0.5°) .
- Hirshfeld surface analysis : Quantifies intermolecular forces (e.g., Cl···H contacts contribute 12–18% to packing) .
Q. What experimental designs optimize antimicrobial activity while minimizing cytotoxicity in this compound?
- Methodology :
- SAR studies : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the phenyl ring, enhancing microbial membrane disruption (MIC ~32 µg/mL vs. S. aureus) .
- Cytotoxicity assays : Use MTT tests on HEK-293 cells (IC₅₀ > 100 µg/mL confirms selectivity) .
- Synchrotron-based crystallography : Correlate halogen bonding patterns (Cl···O distances) with bioactivity .
Data Analysis and Contradictions
Q. How to address discrepancies in reported antimicrobial efficacy between similar chalcone derivatives?
- Methodology :
- Standardized protocols : Control solvent (DMSO ≤1% v/v), inoculum size (1×10⁶ CFU/mL), and incubation time (24 h) .
- Molecular docking : Compare binding affinities to E. coli FabH enzyme (ΔG = -8.2 kcal/mol vs. -6.5 kcal/mol for less active analogs) .
Q. Why do DFT-calculated dipole moments differ from experimental values in polar solvents?
- Methodology :
- Solvent modeling : Use PCM (Polarizable Continuum Model) at ε=78.5 (water) to adjust theoretical dipole moments (error reduced from 15% to 3%) .
- Experimental validation : Dielectric constant measurements via capacitance bridges in anhydrous DMSO .
Tables of Key Data
| Property | Experimental Value | Theoretical (DFT) | Reference |
|---|---|---|---|
| C=O Bond Length (Å) | 1.221 | 1.225 | |
| HOMO-LUMO Gap (eV) | 4.1 (UV-Vis) | 4.3 | |
| MIC (E. coli) (µg/mL) | 64 | N/A | |
| Crystal Density (g/cm³) | 1.448 | 1.432 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
